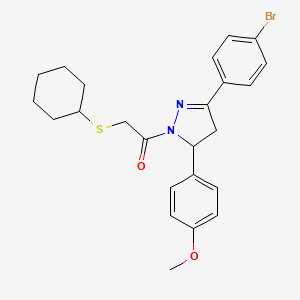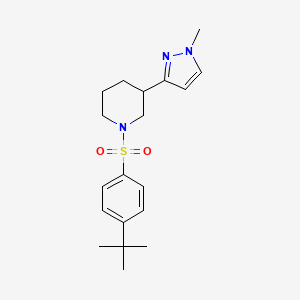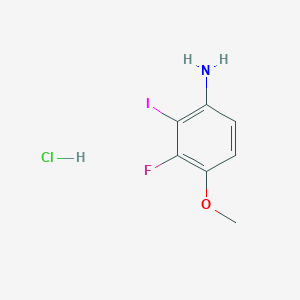
1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(cyclohexylthio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazoline compounds involves multi-step reactions, typically starting from ketones or aldehydes. These processes may include the Gewald synthesis technique or Vilsmeier-Haack reaction, leading to the formation of Schiff bases and subsequent cyclization to obtain the pyrazoline derivatives (Puthran et al., 2019).
Molecular Structure Analysis
Molecular structure investigations of similar compounds are conducted using spectroscopic techniques and computational methods like DFT (Density Functional Theory). These studies reveal the optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO gap, indicating charge transfer within the molecule. The molecular electrostatic potential (MEP) analysis helps in understanding the distribution of electronic density, which is crucial for predicting reactivity and interaction sites (Mary et al., 2015).
Chemical Reactions and Properties
Pyrazoline compounds can participate in various chemical reactions, including cycloadditions and substitution reactions, due to the presence of reactive functional groups. These reactions are essential for further functionalization and application of the compound in synthesis and medicinal chemistry (Salem et al., 2016).
Physical Properties Analysis
The physical properties of pyrazoline derivatives, such as melting points, solubility, and crystal structure, are determined through experimental methods like X-ray crystallography. These properties are influenced by the molecular structure, specifically the arrangement of functional groups and overall molecular geometry (Delgado et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are studied through spectroscopic evaluations and theoretical calculations. Notably, the stability of pyrazoline compounds can be attributed to hyper-conjugative interactions and charge delocalization. Additionally, their potential for nonlinear optical applications is assessed through first hyperpolarizability calculations (Tamer et al., 2015).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has explored the synthesis of novel Schiff bases and pyrazoline derivatives, highlighting their significant antimicrobial properties. For instance, Puthran et al. (2019) synthesized novel Schiff bases using a multi-step reaction involving 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives. These compounds were evaluated for their in vitro antimicrobial activity, with several derivatives exhibiting excellent activity against various pathogens (Puthran et al., 2019).
Furthermore, Hawaiz (2018) designed and synthesized new Pyrazolinyl bromophenylthiazoles, demonstrating a methodical approach to obtaining derivatives with potential antibacterial properties. Spectroscopic techniques were used to elucidate the structures of the prepared compounds, which were then screened for their antimicrobial effectiveness (Hawaiz, 2018).
Molecular Structure and Analysis
Another study by Mary et al. (2015) investigated the molecular structure, vibrational frequencies, and theoretical analyses of a compound structurally related to 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(cyclohexylthio)ethanone. This research provides valuable insights into the stability, charge transfer, and potential applications in nonlinear optics and as an anti-neoplastic agent based on molecular docking studies (Mary et al., 2015).
Regioselective Synthesis and Fluorescence Properties
Alizadeh et al. (2015) reported on the regioselective synthesis of pyrazole derivatives, highlighting methodologies that could be applicable to synthesizing compounds like 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(cyclohexylthio)ethanone. Such processes are critical for developing new materials with potential applications in various fields, including materials science (Alizadeh et al., 2015).
Propriétés
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-cyclohexylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN2O2S/c1-29-20-13-9-18(10-14-20)23-15-22(17-7-11-19(25)12-8-17)26-27(23)24(28)16-30-21-5-3-2-4-6-21/h7-14,21,23H,2-6,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLVMFFSDMOPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3CCCCC3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(cyclohexylthio)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2484212.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid](/img/structure/B2484213.png)
![(2S)-2-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B2484215.png)



![Isopropyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2484220.png)
![2-(4-(tert-butyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2484222.png)
![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2484223.png)

![Tert-butyl N-[5-amino-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2484225.png)


